![molecular formula C17H15N3OS2 B238559 N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea, also known as BPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTU is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been thoroughly studied.
科学的研究の応用
N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its anti-inflammatory properties have been demonstrated in animal models. In addition, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
作用機序
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling pathways. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and oxidative stress. This compound has also been shown to improve cognitive function and reduce the formation of amyloid plaques in the brain. In addition, this compound has been shown to reduce the growth and proliferation of cancer cells.
実験室実験の利点と制限
N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea has several advantages and limitations for lab experiments. One advantage is that this compound is a relatively stable compound that can be easily synthesized and purified. In addition, this compound has been extensively studied, and its mechanism of action is well understood. However, one limitation is that this compound can be toxic at high concentrations, and its effects on human health are not well understood. Therefore, caution should be taken when working with this compound in lab experiments.
将来の方向性
There are several future directions for the study of N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea. One direction is to investigate the potential applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate the potential applications of this compound in the treatment of cancer. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on human health.
合成法
N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea can be synthesized through various methods, including the reaction of 2-aminobenzothiazole with propionyl chloride followed by reaction with thiourea in the presence of a base. Another method involves the reaction of 2-aminobenzothiazole with propionyl isothiocyanate followed by reaction with ammonia. The synthesis of this compound has been reported in several scientific publications, and the purity of the compound can be confirmed through various analytical techniques.
特性
分子式 |
C17H15N3OS2 |
|---|---|
分子量 |
341.5 g/mol |
IUPAC名 |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C17H15N3OS2/c1-2-15(21)20-17(22)18-12-9-7-11(8-10-12)16-19-13-5-3-4-6-14(13)23-16/h3-10H,2H2,1H3,(H2,18,20,21,22) |
InChIキー |
JWCWFMIDUMLHSY-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
正規SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



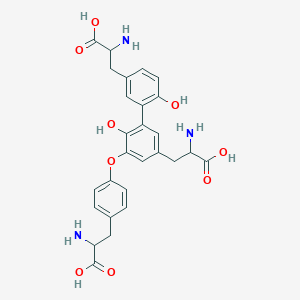
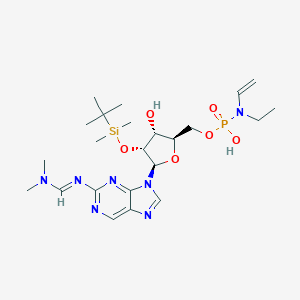
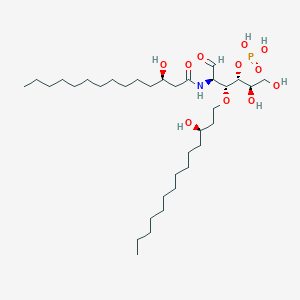
![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)
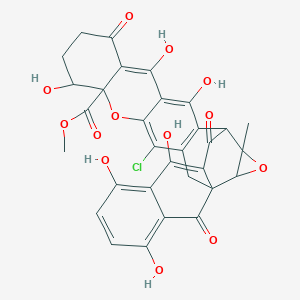
![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)
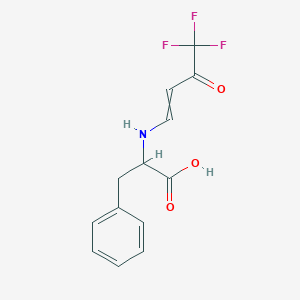
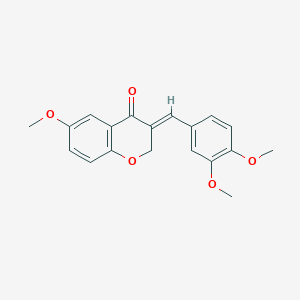


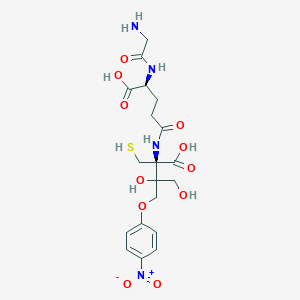
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)